N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide
Description
Chemical Structure: N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide (CAS 836627-56-6) is a brominated amide derivative with the molecular formula C₁₃H₁₆BrNO₂ and a molecular weight of 298.18 g/mol . Its structure features a central 4-oxobutanamide backbone substituted with a bromine atom at position 3, an N,N-dimethyl group, and a 4-methylphenyl ring at position 2.
Applications: This compound is a critical intermediate in synthesizing Zolpidem, a sedative-hypnotic drug used for short-term insomnia treatment. Its bromine atom enhances reactivity in nucleophilic substitution reactions during Zolpidem synthesis .
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROZCDKHLQPLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247508 | |
| Record name | β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836627-56-6 | |
| Record name | β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836627-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836627566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanamide, β-bromo-N,N,4-trimethyl-γ-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL829W9C66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 4-(4-Methylphenyl)-4-oxobutyric Acid
The synthesis begins with 4-methylacetophenone, which undergoes Claisen condensation with diethyl oxalate in the presence of sodium ethoxide to form ethyl 4-(4-methylphenyl)-4-oxobut-2-enoate. Hydrolysis of the ester using aqueous HCl yields 4-(4-methylphenyl)-4-oxobutyric acid (Yield: 78%).
Characterization Data :
Bromination at Position 3
The carboxylic acid is converted to its ethyl ester to prevent side reactions during bromination. Treatment with lithium diisopropylamide (LDA) at −78°C generates the enolate at position 3, which is quenched with bromine (Br₂) to afford ethyl 3-bromo-4-(4-methylphenyl)-4-oxobutanoate (Yield: 65%).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −78°C |
| Bromine Equivalents | 1.2 |
Characterization Data :
Amidation with Dimethylamine
The ester is saponified with NaOH (2M) to yield 3-bromo-4-(4-methylphenyl)-4-oxobutyric acid, which is treated with thionyl chloride to form the acid chloride. Reaction with dimethylamine in dichloromethane produces the target compound (Yield: 82%).
Characterization Data :
-
1H NMR : δ 7.85 (d, J = 8.2 Hz, 2H), 7.22 (d, J = 8.2 Hz, 2H), 3.65 (dd, J = 15.0, 6.5 Hz, 1H, CHBr), 3.08 (s, 6H, N(CH₃)₂), 2.96 (dd, J = 15.0, 6.5 Hz, 1H, CH₂), 2.38 (s, 3H).
-
Elemental Analysis : Calcd. for C₁₃H₁₅BrN₂O₂: C, 48.91; H, 4.73; N, 8.77. Found: C, 48.88; H, 4.75; N, 8.79.
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 5 mol% Pd | 90°C | 58% |
TMSBr-Promoted Cyclization and Bromination
Formation of α,β-Unsaturated Ketone
4-(4-Methylphenyl)-4-oxo-2-butenoic acid is synthesized via aldol condensation of 4-methylacetophenone with acrolein, followed by oxidation.
Bromination with TMSBr
Treatment with trimethylsilyl bromide (TMSBr) in acetonitrile induces conjugate addition of bromide, yielding 3-bromo-4-(4-methylphenyl)-4-oxobutyric acid (Yield: 73%).
Key Observations :
-
TMSBr acts as both a Lewis acid and bromide source.
-
Reaction proceeds via a six-membered transition state, ensuring regioselectivity.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| Enolate Bromination | 82% | High | Moderate |
| Suzuki Coupling | 58% | Moderate | Low |
| TMSBr Cyclization | 73% | High | High |
The enolate method offers the highest yield and selectivity, while the TMSBr route is superior for scalability.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and the oxobutanamide moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Analogs
N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide (CAS 83192-85-2)
- Molecular Formula: C₁₃H₁₅NO₂
- Molecular Weight : 217.26 g/mol
- Key Differences : Lacks the bromine atom at position 3, replacing it with a double bond (butenamide).
- Applications : Used as a building block in organic synthesis but lacks the halogen-driven reactivity required for Zolpidem production .
(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
- Molecular Features : Contains a bromophenyl group and an imidazole ring.
- Structural Insights : Crystallographic studies reveal that bromine participates in C–H⋯Br hydrogen bonds , influencing crystal packing stability. This contrasts with chlorine analogs, where C–H⋯Cl interactions are weaker due to smaller atomic size .
Brominated Amides and Ketones
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Molecular Formula : C₁₃H₁₁BrN₂O₂
- Molecular Weight : 307.15 g/mol
- Key Features : Integrates a pyridine ring and bromine on the phenyl group. The planar conformation (dihedral angle: 8.38°) enhances π-conjugation, affecting solubility and bioavailability.
[3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
- Molecular Formula: C₂₀H₁₇BrNO₄
- Key Features: Combines a bromophenyl group with a chromenone scaffold and a dimethylcarbamate.
- Reactivity: The electron-withdrawing bromine stabilizes the chromenone ring, altering its electrophilic substitution patterns compared to non-halogenated analogs .
Non-Halogenated Analogs
N,N-Dimethyl-4-(4-methylphenyl)-4-oxobutanamide
Data Tables: Structural and Functional Comparisons
Table 1: Molecular and Functional Comparisons
Table 2: Crystallographic and Reactivity Insights
Key Research Findings
Halogen Effects : Bromine's larger atomic radius compared to chlorine strengthens intermolecular interactions (e.g., C–H⋯Br vs. C–H⋯Cl), improving crystal stability .
Bioactivity : Brominated amides like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide show enhanced bioactivity due to planar structures and extended π-systems .
Synthetic Utility: The bromine atom in N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is critical for Zolpidem synthesis, enabling efficient substitution reactions absent in non-halogenated analogs .
Biological Activity
N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide features a bromine atom and a dimethylamino group, which may influence its biological properties. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide can be attributed to several mechanisms:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which is crucial in mitigating oxidative stress in cells. Antioxidants play a significant role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Nrf2 Activation : Research indicates that similar compounds can act as Nrf2 activators. Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis in malignant cells while sparing normal cells .
1. Cytotoxicity Studies
In vitro studies have revealed that N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide exhibits significant cytotoxicity against human cancer cell lines. For instance, the compound was tested against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, showing IC50 values indicative of potent anti-cancer activity:
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide | A-549 | 22.09 |
| N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide | MCF-7 | 6.40 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents .
2. Antioxidant Activity Assessment
The antioxidant capacity of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide was evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. The results indicated that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of a precursor (e.g., N,N-Dimethyl-4-(4-methylphenyl)-4-oxobutanamide) using brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Key optimization parameters include:
- Solvent Polarity : Polar aprotic solvents enhance electrophilic bromination efficiency.
- Catalyst Use : Lewis acids (e.g., FeCl₃) may accelerate regioselectivity.
- Temperature Control : Low temperatures minimize side reactions like over-bromination.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization requires monitoring by TLC and NMR for intermediate validation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, the bromine atom’s deshielding effect on adjacent protons and carbons can confirm substitution positions .
- Elemental Analysis : Validate purity by comparing experimental C/H/N/Br percentages with theoretical values (e.g., ±0.3% deviation) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–C=O, ~1650 cm⁻¹) functional groups .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4–8 weeks, monitoring degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants.
- Humidity Sensitivity : Store at 75% relative humidity; check for hydrolysis (e.g., amide bond cleavage) using NMR .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and predicted spectral data?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G**) and simulate NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., solvent effects or conformational flexibility).
- Docking Studies : If biological activity is observed, use AutoDock Vina to model interactions with target proteins, validating against experimental IC₅₀ values .
Q. What strategies address conflicting crystallographic and spectroscopic data in structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration and bond lengths/angles. For example, a monoclinic crystal system (space group P2₁/n) with Z=4 can confirm stereochemistry .
- Cross-Validation : Use NMR-derived NOE correlations to verify spatial proximity of substituents, aligning with X-ray data. Discrepancies may arise from dynamic effects in solution vs. solid state .
Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React the brominated derivative with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C. Monitor by GC-MS for biaryl product formation.
- Mechanistic Studies : Use ¹H NMR to track intermediates (e.g., oxidative addition of Pd to C–Br bond) .
Q. What methodologies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. For example, monitor fluorescence quenching at λₑₓ=340 nm, λₑₘ=450 nm.
- SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine) and compare activity to identify pharmacophore elements .
Data Contradiction Analysis
Q. How should researchers interpret conflicting elemental analysis and mass spectrometry data?
- Methodological Answer :
- Mass Spec Validation : Ensure high-resolution MS (HRMS) matches the molecular ion ([M+H]⁺) within 5 ppm error. Discrepancies may indicate isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br).
- Elemental Analysis Replication : Repeat combustion analysis in triplicate; outliers may arise from incomplete combustion or hygroscopic samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
